Potassium salicylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

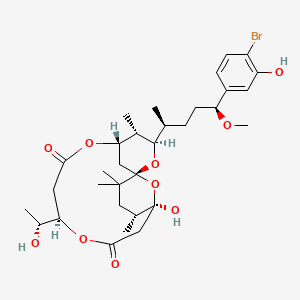

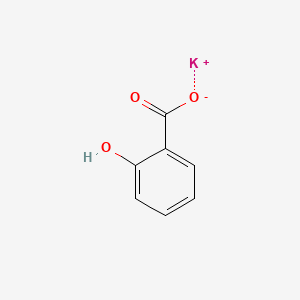

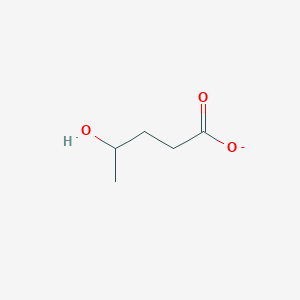

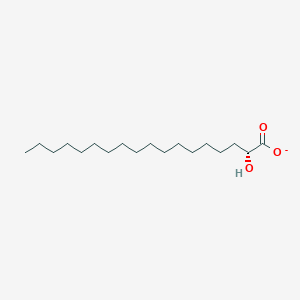

Potassium salicylate is the potassium salt of salicylic acid. It is a white crystalline powder with the chemical formula C7H5KO3 and a molar mass of 176.212 g/mol . This compound is known for its bacteriostatic, fungicidal, and keratolytic properties . It is commonly used in pharmaceuticals, cosmetics, and as a food preservative.

Mechanism of Action

Target of Action

Potassium salicylate is the potassium salt of salicylic acid . The primary targets of salicylic acid, and by extension this compound, are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by irreversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .

Biochemical Pathways

Salicylic acid, from which this compound is derived, is synthesized from chorismate, a product of the shikimate pathway . The synthesis involves two distinct pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . The ICS pathway is the major contributor to salicylic acid production in plants .

Pharmacokinetics

Approximately 10% of applied salicylates can remain in the skin . Salicylic acid is also known to enhance the percutaneous penetration of some agents, potentially affecting their bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin synthesis . It should be noted that salicylate poisoning can occur with excessive use, leading to symptoms such as rapid shifts of salicylate into the brain and heart, causing swift deterioration and potentially death .

Action Environment

Environmental factors can influence the action of this compound. For instance, in plants, salicylic acid plays crucial roles in regulating cell division and expansion, which are key processes determining the final stature of the plant . Moreover, salicylic acid has been shown to be involved in plant responses to various environmental stresses, including salinity .

Biochemical Analysis

Biochemical Properties

Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, this compound is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, this compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to this compound in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, this compound can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of this compound to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium salicylate can be synthesized by neutralizing salicylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where salicylic acid is dissolved in water and then potassium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:

C7H6O3+KOH→C7H5KO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The mixture is then filtered, and the resulting this compound is crystallized and dried .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the benzene ring.

Saponification: this compound can be involved in saponification reactions, where it reacts with fats or oils in the presence of an alkali to form soap and glycerol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Halogens, nitrating agents.

Saponification Conditions: Alkaline conditions with sodium or potassium hydroxide.

Major Products:

Oxidation Products: Various carboxylic acids and quinones.

Substitution Products: Halogenated or nitrated salicylates.

Saponification Products: Soap and glycerol.

Scientific Research Applications

Potassium salicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to plant defense mechanisms and as a growth regulator.

Medicine: Utilized for its anti-inflammatory and analgesic properties in topical formulations.

Industry: Applied in the production of cosmetics, food preservatives, and as an intermediate in the synthesis of other compounds .

Comparison with Similar Compounds

Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.

Methyl Salicylate: Known for its use in topical pain relief formulations.

Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .

Properties

CAS No. |

578-36-9 |

|---|---|

Molecular Formula |

C7H6KO3 |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

potassium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI Key |

BTVIOHVPJXIYNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[K] |

| 578-36-9 | |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)